molecular formula C9H10O5S B1583143 2-Methoxy-5-(methylsulfonyl)benzoic acid CAS No. 50390-76-6

2-Methoxy-5-(methylsulfonyl)benzoic acid

Cat. No. B1583143
CAS RN: 50390-76-6
M. Wt: 230.24 g/mol
InChI Key: BXWLVQXAFBWKSR-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 . It is also known as Tiapride Hydrochloride Impurity B .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(methylsulfonyl)benzoic acid consists of a benzoic acid core with a methoxy group (OCH3) and a methylsulfonyl group (SO2CH3) attached to the benzene ring .


Physical And Chemical Properties Analysis

2-Methoxy-5-(methylsulfonyl)benzoic acid is a solid substance . It has a molecular weight of 230.24 and a melting point of 190°C .

Scientific Research Applications

  • Pharmaceuticals : 2-Methoxy-5-(methylsulfonyl)benzoic acid is used as an impurity reference material in the pharmaceutical industry. It is associated with the API family of Tiapride Hydrochloride . It is also used in the preparation of many pharmaceutical compounds used as anticoagulants, HCV NS5B polymerase inhibitors, therapeutic drugs for treatment of neurodegenerative diseases and oral hypoglycemic agents .

  • Chemical Synthesis : Methyl 2-methoxy-5-sulfonamide benzoate, a derivative of 2-Methoxy-5-(methylsulfonyl)benzoic acid, is an important intermediate for the synthesis of antipsychotic drugs such as sulpiride and levosulpiride .

Safety And Hazards

2-Methoxy-5-(methylsulfonyl)benzoic acid is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-methoxy-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWLVQXAFBWKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198439
Record name 5-Mesyl-o-anisic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(methylsulfonyl)benzoic acid

CAS RN

50390-76-6
Record name 2-Methoxy-5-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50390-76-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Mesyl-o-anisic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mesyl-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-mesyl-o-anisic acid
Source European Chemicals Agency (ECHA)
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Record name 5-MESYL-O-ANISIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Combine methyl 2-methoxy-5-methylsulfonylbenzoate (2.24 g, 9.2 mmol) and a 1 M aqueous potassium hydroxide solution (10 mL, 10 mmol). Heat to reflux. After 2 hours, filter while still hot, cool in an ice bath, and acidify by dropwise addition of a 1 M aqueous hydrochloric acid solution (11 mL) to give a solid. Collect the solid by filtration, rinse with water, and dry to give the title compound.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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